molecular formula C9H10N2O3 B8538626 4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No. B8538626
M. Wt: 194.19 g/mol
InChI Key: UQWXOOVNSDNNHT-UHFFFAOYSA-N
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Patent
US09278950B2

Procedure details

4-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine (2.90 g, 19.4 mmol) was mixed with concentrated sulfuric acid (17.0 g, 173 mmol) at 0° C., then a mixture of potassium nitrate (5.3 g, 52 mmol) in another portion of concentrated sulfuric acid (26.5 g, 270 mmol) was added slowly. The reaction mixture was heated at 80° C. for 4 h. The crude mixture was slowly poured into ice (50 g), and neutralized carefully with 50% NaOH solution to pH 8-9. The resulting mixture was extracted six times with EtOAc. The organic extracts were combined, dried and concentrated under reduced pressure to give the sub-title compound as a brown gum (1.56 g, 41%). LCMS calc. for C9H11N2O3 (M+H)+: m/z=195.3. Found: 195.2.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=12.S(=O)(=O)(O)O.[N+:17]([O-])([O-:19])=[O:18].[K+].[OH-].[Na+]>>[CH3:1][O:2][C:3]1[C:8]([N+:17]([O-:19])=[O:18])=[CH:7][N:6]=[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=12 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
COC1=C2C(=NC=C1)CCC2
Name
Quantity
17 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
5.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
26.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted six times with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NC=C1[N+](=O)[O-])CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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